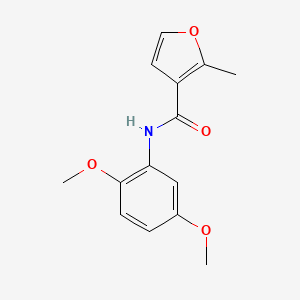
4-ethoxy-N-(2-thienylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-(2-thienylmethyl)benzamide, also known as ETMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ETMB is a benzamide derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-thienylmethyl)benzamide is not fully understood, but it has been suggested that this compound may act by inhibiting protein synthesis and inducing apoptosis in cancer cells. In neuroscience, this compound has been found to protect against oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases. In immunology, this compound has been found to inhibit the production of inflammatory cytokines by suppressing the activation of nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-cancer activity, neuroprotective effects, and anti-inflammatory effects. This compound has been found to induce apoptosis in cancer cells and inhibit tumor growth. In neuroscience, this compound has been found to protect against oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases. In immunology, this compound has been found to inhibit the production of inflammatory cytokines by suppressing the activation of NF-κB.
Advantages and Limitations for Lab Experiments
4-ethoxy-N-(2-thienylmethyl)benzamide has several advantages for lab experiments, including its potential therapeutic applications in various scientific research fields and its ability to induce apoptosis in cancer cells. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for research on 4-ethoxy-N-(2-thienylmethyl)benzamide, including further studies on its mechanism of action, its potential therapeutic applications in other scientific research fields, and its safety and efficacy. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound and identifying potential analogs of this compound with improved pharmacological properties.
Synthesis Methods
4-ethoxy-N-(2-thienylmethyl)benzamide can be synthesized through various methods, including the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride, followed by reaction with 2-thienylmethylamine to form this compound. Another method involves the reaction of 4-ethoxybenzoyl chloride with 2-thienylmethylamine in the presence of triethylamine.
Scientific Research Applications
4-ethoxy-N-(2-thienylmethyl)benzamide has been studied for its potential therapeutic applications in various scientific research fields, including cancer research, neuroscience, and immunology. This compound has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In neuroscience, this compound has been studied for its potential neuroprotective effects and has been found to protect against neurodegenerative diseases. In immunology, this compound has been studied for its potential anti-inflammatory effects and has been found to inhibit the production of inflammatory cytokines.
properties
IUPAC Name |
4-ethoxy-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-2-17-12-7-5-11(6-8-12)14(16)15-10-13-4-3-9-18-13/h3-9H,2,10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHZAXAWEQHJFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-mesityl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5813568.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5813575.png)

![4-[(4-acetylbenzyl)oxy]benzaldehyde](/img/structure/B5813613.png)
![4-ethyl-8,8-dimethyl-4,6,8,9-tetrahydro-10H-pyrano[4',3':4,5]thieno[2,3-d]tetrazolo[1,5-a]pyrimidin-10-one](/img/structure/B5813628.png)
![2-(4-isopropylphenyl)-6-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5813633.png)
![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide](/img/structure/B5813641.png)
![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5813658.png)
![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5813660.png)



![2-[(3-aminobenzoyl)amino]benzoic acid](/img/structure/B5813685.png)